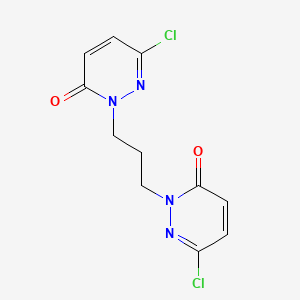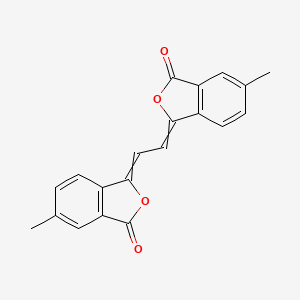
3,3'-(Ethane-1,2-diylidene)bis(6-methyl-2-benzofuran-1(3H)-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(Ethane-1,2-diylidene)bis(6-methyl-2-benzofuran-1(3H)-one) is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a unique structure with two benzofuran units connected by an ethane-1,2-diylidene bridge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethane-1,2-diylidene)bis(6-methyl-2-benzofuran-1(3H)-one) typically involves the condensation of appropriate benzofuran precursors with ethane-1,2-diylidene. Common reagents used in this synthesis include aldehydes, ketones, and acid catalysts. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzofuran rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethane-1,2-diylidene bridge and benzofuran rings may play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms.
類似化合物との比較
Similar Compounds
3,3’-(Ethane-1,2-diylidene)bis(benzofuran-1(3H)-one): Lacks the methyl groups, potentially altering its biological activity.
3,3’-(Propane-1,3-diylidene)bis(6-methyl-2-benzofuran-1(3H)-one): Features a longer bridge, which may affect its chemical reactivity and biological properties.
Uniqueness
The presence of the ethane-1,2-diylidene bridge and methyl groups in 3,3’-(Ethane-1,2-diylidene)bis(6-methyl-2-benzofuran-1(3H)-one) makes it unique compared to other benzofuran derivatives. These structural features may contribute to its distinct chemical and biological properties.
特性
CAS番号 |
676263-58-4 |
|---|---|
分子式 |
C20H14O4 |
分子量 |
318.3 g/mol |
IUPAC名 |
6-methyl-3-[2-(5-methyl-3-oxo-2-benzofuran-1-ylidene)ethylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C20H14O4/c1-11-3-5-13-15(9-11)19(21)23-17(13)7-8-18-14-6-4-12(2)10-16(14)20(22)24-18/h3-10H,1-2H3 |
InChIキー |
RPJMIZRYFKNSBE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=CC=C3C4=C(C=C(C=C4)C)C(=O)O3)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-hydroxypropyl carbamodithioate](/img/structure/B12520533.png)

![2-[3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12520547.png)
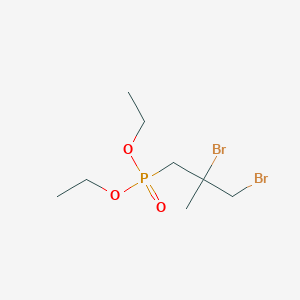

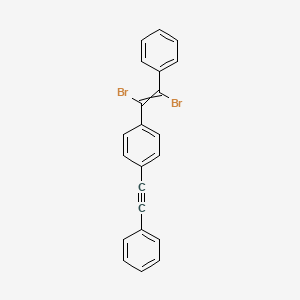

![2-Naphthalenecarboxamide, 6-cyano-N-[4-(hydroxymethyl)phenyl]-](/img/structure/B12520577.png)

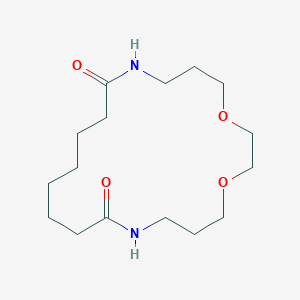
![3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid](/img/structure/B12520596.png)
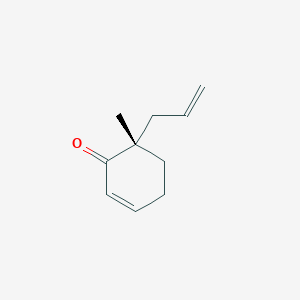
![3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione](/img/structure/B12520621.png)
